Cas no 219765-84-1 ((2,5-dichlorothiophen-3-yl)methanol)
(2,5-dichlorothiophen-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenemethanol, 2,5-dichloro-
- 2,5-dichloro-3-Thiophenemethanol
- WNXPLXBJUGEXTG-UHFFFAOYSA-N
- Z1190319462
- AKOS013398060
- C5H4Cl2OS
- (2,5-dichloro-thiophen-3-yl)-methanol
- (2,5-dichloro-3-thienyl)methanol
- 219765-84-1
- DA-27239
- EN300-244709
- SCHEMBL843790
- (2,5-dichlorothiophen-3-yl)methanol
-
- MDL: MFCD06202989
- Inchi: 1S/C5H4Cl2OS/c6-4-1-3(2-8)5(7)9-4/h1,8H,2H2
- InChI Key: WNXPLXBJUGEXTG-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(S1)Cl)CO
Computed Properties
- Exact Mass: 181.93612
- Monoisotopic Mass: 181.9359913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 48.5Ų
Experimental Properties
- PSA: 20.23
(2,5-dichlorothiophen-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D476303-10mg |
(2,5-dichlorothiophen-3-yl)methanol |
219765-84-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D476303-50mg |
(2,5-dichlorothiophen-3-yl)methanol |
219765-84-1 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D476303-100mg |
(2,5-dichlorothiophen-3-yl)methanol |
219765-84-1 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Enamine | EN300-244709-1g |
(2,5-dichlorothiophen-3-yl)methanol |
219765-84-1 | 95% | 1g |
$743.0 | 2023-09-15 | |
| Enamine | EN300-244709-5g |
(2,5-dichlorothiophen-3-yl)methanol |
219765-84-1 | 95% | 5g |
$2152.0 | 2023-09-15 | |
| Enamine | EN300-244709-10g |
(2,5-dichlorothiophen-3-yl)methanol |
219765-84-1 | 95% | 10g |
$3191.0 | 2023-09-15 | |
| Enamine | EN300-244709-0.05g |
(2,5-dichlorothiophen-3-yl)methanol |
219765-84-1 | 95% | 0.05g |
$174.0 | 2024-06-19 | |
| Enamine | EN300-244709-0.1g |
(2,5-dichlorothiophen-3-yl)methanol |
219765-84-1 | 95% | 0.1g |
$257.0 | 2024-06-19 | |
| Enamine | EN300-244709-0.25g |
(2,5-dichlorothiophen-3-yl)methanol |
219765-84-1 | 95% | 0.25g |
$367.0 | 2024-06-19 | |
| Enamine | EN300-244709-0.5g |
(2,5-dichlorothiophen-3-yl)methanol |
219765-84-1 | 95% | 0.5g |
$579.0 | 2024-06-19 |
(2,5-dichlorothiophen-3-yl)methanol Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
Additional information on (2,5-dichlorothiophen-3-yl)methanol
Introduction to (2,5-dichlorothiophen-3-yl)methanol (CAS No: 219765-84-1)
(2,5-dichlorothiophen-3-yl)methanol, identified by its Chemical Abstracts Service (CAS) number 219765-84-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic alcohol features a thiophene core substituted with two chlorine atoms at the 2- and 5-positions, and a hydroxymethyl group at the 3-position. Its unique structural configuration makes it a valuable intermediate in the synthesis of various biologically active molecules.
The compound's molecular structure, characterized by a conjugated system of double bonds within the thiophene ring, contributes to its reactivity and potential applications in drug development. The presence of electron-withdrawing chlorine atoms enhances electrophilic substitution reactions, while the hydroxymethyl group provides a versatile handle for further functionalization. These attributes have positioned (2,5-dichlorothiophen-3-yl)methanol as a key building block in the synthesis of complex pharmacophores.
In recent years, there has been growing interest in thiophene derivatives due to their demonstrated efficacy in various therapeutic areas. Research has highlighted the potential of such compounds in addressing neurological disorders, infectious diseases, and cancer. The structural motif of (2,5-dichlorothiophen-3-yl)methanol aligns well with these therapeutic targets, making it a subject of extensive investigation.
One of the most compelling aspects of (2,5-dichlorothiophen-3-yl)methanol is its role in the development of novel antimicrobial agents. Studies have shown that thiophene-based compounds can exhibit potent activity against a range of pathogens, including multidrug-resistant strains. The chlorine substituents in its structure are particularly noteworthy, as they have been shown to enhance binding affinity to biological targets. This has led to the exploration of derivatives like (2,5-dichlorothiophen-3-yl)methanol as potential antibiotics and antifungals.
The pharmaceutical industry has also leveraged (2,5-dichlorothiophen-3-yl)methanol in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their overactivity is often associated with disease progression. By targeting these enzymes with specific inhibitors derived from thiophene scaffolds, researchers aim to modulate cellular processes and restore homeostasis. The hydroxymethyl group in (2,5-dichlorothiophen-3-yl)methanol provides a scaffold for designing molecules that can effectively inhibit kinase activity.
Furthermore, the compound has shown promise in the field of materials science. Its ability to form stable complexes with metals has made it useful in catalysis and as a ligand in coordination chemistry. The conjugated system of double bonds within the thiophene ring allows for tunable electronic properties, making it an attractive candidate for organic electronics and photovoltaic devices.
The synthesis of (2,5-dichlorothiophen-3-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common approach involves the chlorination of thiophene followed by selective methylation and hydroxylation. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These advancements are crucial for facilitating further research and commercial applications.
In conclusion, (2,5-dichlorothiophen-3-yl)methanol (CAS No: 219765-84-1) is a versatile compound with significant implications in pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new applications for thiophene derivatives, compounds like (2,5-dichlorothiophen-3-yl)methanol are poised to play a pivotal role in shaping the future of chemical innovation.
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